

Laboratory-Scale Synthesis of Linalyl Butyrate: An Application Note and Protocol

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Compound of Interest

Compound Name: *Linalyl butyrate*

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Abstract

This document provides detailed protocols for the laboratory-scale synthesis of **linalyl butyrate**, a valuable fragrance and flavor compound. Two primary chemical synthesis methods are presented: the esterification of linalool with butyric anhydride and the acylation of linalool with butyryl chloride. This guide includes comprehensive experimental procedures, a summary of quantitative data, and safety precautions. Additionally, a visual representation of the experimental workflow is provided to facilitate understanding and execution of the synthesis.

Introduction

Linalyl butyrate is a naturally occurring ester found in various essential oils, including lavender and bergamot. It is prized for its complex fruity and floral aroma, with notes of pear, apricot, and a hint of citrus. In the fragrance and flavor industry, it is a key component in the formulation of perfumes, cosmetics, and food products. The controlled synthesis of **linalyl butyrate** in a laboratory setting is essential for ensuring a consistent and high-purity supply for research and commercial applications. This application note details reliable methods for its preparation.

Data Presentation

Table 1: Physical and Spectroscopic Data of **Linalyl Butyrate**

Property	Value
Molecular Formula	C ₁₄ H ₂₄ O ₂
Molecular Weight	224.34 g/mol
Appearance	Colorless to pale yellow liquid
Odor Profile	Fruity, floral, pear-like with citrus and sweet notes
Boiling Point	80-82 °C at 0.2 mmHg[1]
Density	0.892 g/mL at 25 °C[1][2]
Refractive Index (n _D ²⁰)	1.450[1]
Solubility	Soluble in ethanol and oils; insoluble in water.
¹ H NMR (CDCl ₃)	Data available from spectral databases.
¹³ C NMR (CDCl ₃)	Data available from spectral databases.
IR (neat)	Characteristic ester C=O stretch expected around 1735 cm ⁻¹ .

Experimental Protocols

Two common methods for the synthesis of **linalyl butyrate** are outlined below.

Method 1: Esterification of Linalool with Butyric Anhydride

This method is a classic Fischer-Speier esterification adapted for the use of an anhydride, which drives the reaction to completion by avoiding the production of water.

Materials:

- Linalool (C₁₀H₁₈O)
- Butyric anhydride ((C₄H₇O)₂O)

- Sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Diethyl ether or dichloromethane (for extraction)
- Saturated sodium chloride solution (brine)
- Round-bottom flask
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine linalool (1 molar equivalent) and butyric anhydride (1.2-1.5 molar equivalents).
- **Reaction Conditions:** Heat the mixture to a gentle reflux at approximately 126-128 °C.[3] Maintain the reaction under stirring for 2.5 to 3 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature.
- **Quenching:** Carefully add the reaction mixture to a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize any unreacted butyric anhydride and butyric acid byproduct. Carbon dioxide evolution will occur.
- **Extraction:** Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

- Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
- Purification: The crude **linalyl butyrate** can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[\[1\]](#)

Method 2: Acylation of Linalool with Butyryl Chloride

This method utilizes a more reactive acylating agent, butyryl chloride, in the presence of a base to neutralize the HCl byproduct.[\[2\]](#)

Materials:

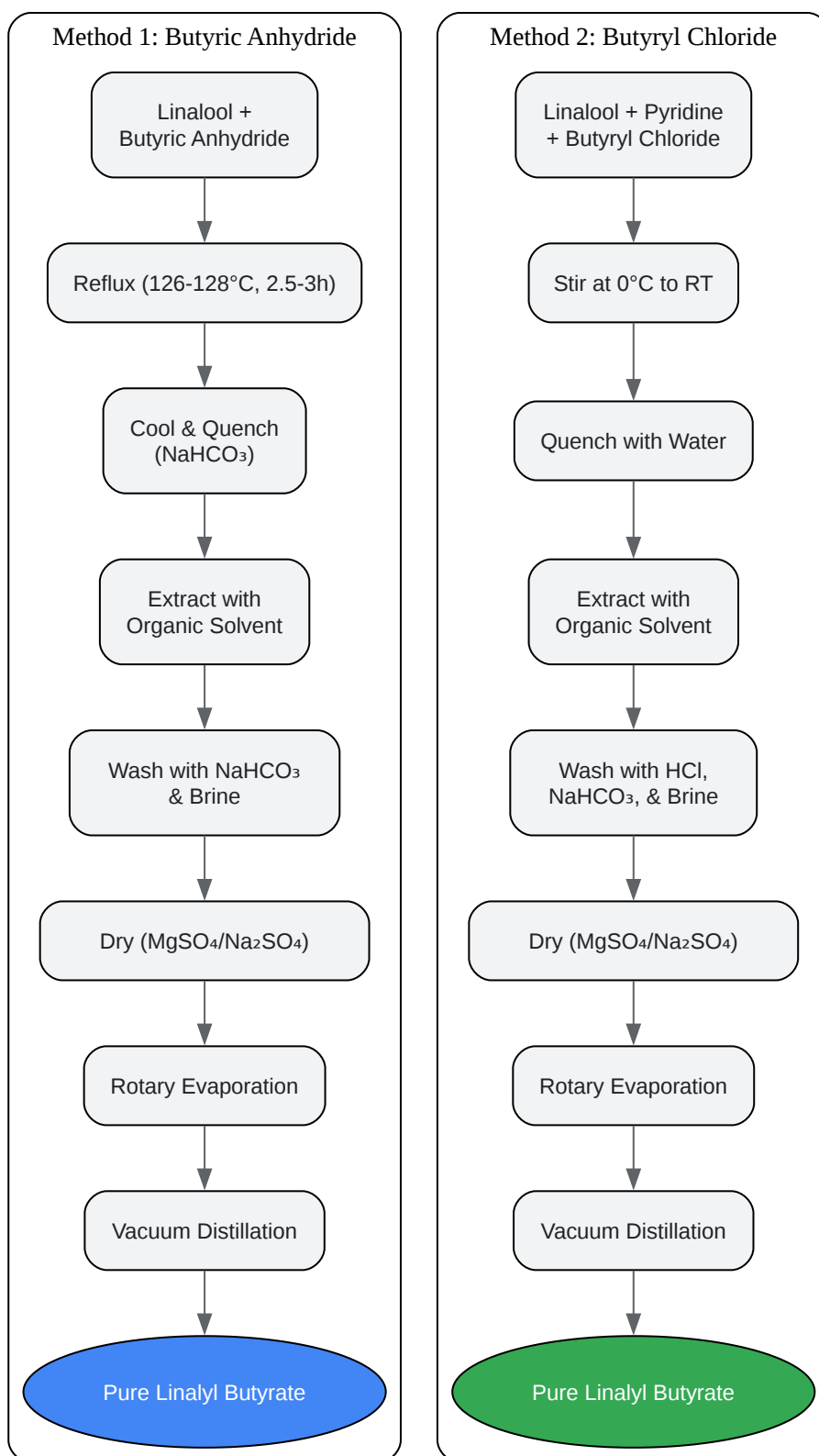
- Linalool ($C_{10}H_{18}O$)
- Butyryl chloride (C_4H_7ClO)
- Pyridine (C_5H_5N) or another suitable base (e.g., triethylamine)
- Anhydrous diethyl ether or dichloromethane
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate solution ($NaHCO_3$)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Saturated sodium chloride solution (brine)
- Round-bottom flask
- Addition funnel
- Magnetic stirrer

- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve linalool (1 molar equivalent) and pyridine (1.1 molar equivalents) in anhydrous diethyl ether or dichloromethane.
- **Addition of Acyl Chloride:** Cool the flask in an ice bath. Add butyryl chloride (1.1 molar equivalents) dropwise from the addition funnel with vigorous stirring.
- **Reaction:** After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC. Gentle heating may be required to drive the reaction to completion.^[2]
- **Work-up:** Quench the reaction by slowly adding water.
- **Extraction:** Transfer the mixture to a separatory funnel and add more diethyl ether or dichloromethane.
- **Washing:** Wash the organic layer sequentially with 1M HCl to remove pyridine, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Filter the drying agent and concentrate the organic phase using a rotary evaporator.
- **Purification:** Purify the crude product by vacuum distillation to obtain pure **linalyl butyrate**.^[1]

Mandatory Visualization



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Caption: Experimental workflows for the synthesis of **linalyl butyrate**.

Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
- Butyryl chloride and butyric anhydride are corrosive and have pungent odors. Handle with care.
- Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.
- The distillation should be performed with appropriate care, especially under vacuum.

Conclusion

The protocols described provide reliable and reproducible methods for the laboratory-scale synthesis of **linalyl butyrate**. The choice of method may depend on the availability of reagents and the desired scale of the reaction. Proper purification is crucial to obtain a product with the desired olfactory properties. The provided data and workflow diagrams serve as a comprehensive guide for researchers in the field.

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